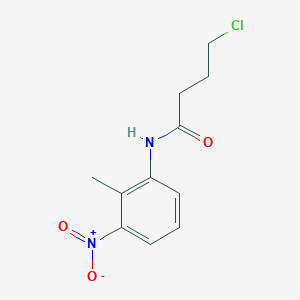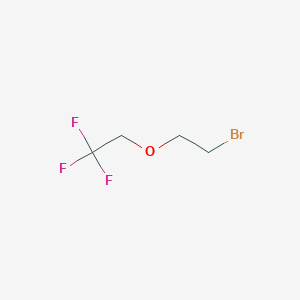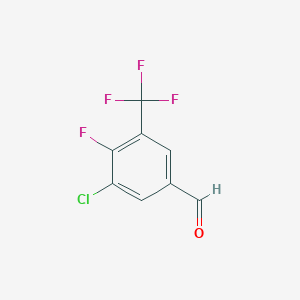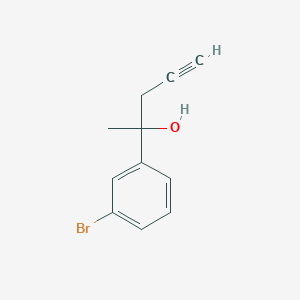
1,4-Diethynyl-2-fluorobenzene
Descripción general
Descripción
1,4-Diethynyl-2-fluorobenzene is a derivative of diethynylbenzene with a fluorine atom substituted at the second position of the aromatic ring. This compound is of interest due to its unique photophysical properties and its potential use in the development of new materials with specific optical characteristics .
Synthesis Analysis
The synthesis of 1,4-diethynyl-2-fluorobenzene derivatives has been achieved through various methods. One approach involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. This method has been used to prepare 1,4-diethynylbenzene and its derivatives, including those with alkoxy substituents . The structures of the synthesized compounds are typically confirmed using techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of 1,4-diethynyl-2-fluorobenzene and its derivatives has been extensively studied. X-ray diffraction methods have been used to determine the crystal structures of these compounds, revealing the presence of various intermolecular interactions. For instance, hydrogen bonds such as C-H...π and C-H...F are observed, which can be influenced by the degree of fluorination on the aromatic ring . These interactions play a significant role in the packing and stability of the crystal structures.
Chemical Reactions Analysis
The reactivity of 1,4-diethynyl-2-fluorobenzene derivatives has been explored in the context of polymerization reactions. For example, on-surface polymerization of 1,4-diethynylbenzene on a Cu(111) surface has been investigated using scanning tunneling microscopy, leading to the formation of disordered covalent networks . Additionally, the thermolysis of related compounds has been studied, providing insights into the mechanisms and intermediates involved in the formation of dehydrobenzene species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diethynyl-2-fluorobenzene derivatives are influenced by their molecular structure. Optical spectroscopic measurements have shown that substituents on the aromatic spacer group can affect the properties of the resulting organometallic polymers, with fluorinated derivatives exhibiting increased thermal stability . The photophysics of these compounds have also been analyzed, revealing that the fluorescence emission in the solid state can have components assigned to both monomers and aggregates, with the latter showing broad and red-shifted absorption and emission bands . The fluorescence quantum yield and singlet lifetime of these compounds in solution have been characterized, providing further understanding of their photophysical behavior .
Aplicaciones Científicas De Investigación
Photophysical Properties
- Crystals of 1,4-diethynyl-2-fluorobenzene demonstrate a rich packing structure, forming cofacial trimers, dimers, and monomers within the same unit cell. This unique arrangement allows for detailed investigation of the effect of aggregation on its photophysics. The compound shows dual fluorescence emission in the solid state, attributed to both monomers and aggregates, and a red-shifted absorption in high concentrations and low temperatures (Levitus et al., 2001).
Reactivity and Stability
- Reactivity and intermediate formation have been studied in 1,4-diethynyl-2-fluorobenzene derivatives. The formation of 1,4-dehydrobenzenes as intermediates in the thermolysis of diethynyl olefins and their reactivity, especially in radical pair formation, have been explored, providing insights into the reactive spin state and biradical nature of these compounds (Lockhart & Bergman, 1980, 1981).
Chemical Synthesis and Applications
- Synthesis techniques like Sonogashira coupling reactions have been employed to create derivatives of 1,4-diethynyl-2-fluorobenzene, expanding its utility in various chemical applications. These derivatives are used in the development of conjugated polymers and materials with specific optical and electronic properties (Chun-hua, 2007).
Interaction Studies
- Intermolecular interactions involving 1,4-diethynyl-2-fluorobenzene and similar compounds have been studied, particularly focusing on C−H···F interactions in crystal structures. These studies contribute to understanding the weak acceptor capabilities of the C−F group and its role in determining the structural characteristics of these compounds (Thalladi et al., 1998).
Sensor Applications
- Fluorescent sensor development using 1,4-diethynyl-2-fluorobenzene derivatives for detecting ions like Hg2+ has been researched. These sensors exhibit specific optical responses, highlighting the potential of these compounds in environmental monitoring and analytical chemistry (Li et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1,4-diethynyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYXFCRHFWFTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diethynyl-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B3034015.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)





![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)



